molecular formula C7H11N3O2 B1611515 1,3,7-Triazaspiro[4.5]decane-2,4-dione CAS No. 78222-09-0

1,3,7-Triazaspiro[4.5]decane-2,4-dione

Cat. No. B1611515
CAS RN: 78222-09-0
M. Wt: 169.18 g/mol
InChI Key: PLFDWSDBRBNQLQ-UHFFFAOYSA-N
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Description

1,3,7-Triazaspiro[4.5]decane-2,4-dione (TPD) is an organic compound that is of great interest to scientists due to its potential applications in a variety of fields. TPD is a bicyclic compound with two nitrogen atoms in its structure and has a variety of interesting properties. It has been studied for its potential uses in organic synthesis, as an antimicrobial agent, and for its physiological effects.

Scientific Research Applications

Antimicrobial and Detoxification Applications

1,3,7-Triazaspiro[4.5]decane-2,4-dione derivatives have been studied for their antimicrobial properties. For instance, a derivative bonded onto cotton fabrics demonstrated biocidal effects against bacteria like Staphylococcus aureus and Escherichia coli. These chlorinated swatches also showed potential in oxidizing chemical mustard simulant to less toxic derivatives (Ren et al., 2009).

Synthesis and Antimicrobial Activity

Efficient methods for synthesizing 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess antimicrobial properties, have been developed (Krolenko et al., 2015). These methods facilitate the creation of compounds with potential in combating microbial infections.

Biocidal Nanofibers

The compound has been integrated into nanosized polyacrylonitrile fibrous mats through electrospinning, rendering them biocidal after exposure to dilute hypochlorite solution. This suggests potential applications in water and air filtration (Ren et al., 2013).

Myelostimulating Activity

A variant of this compound, 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has shown myelostimulating activity, particularly in artificially induced myelodepressive syndrome. This suggests potential applications in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Potential in Anemia Treatment

1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3, which are significant for the treatment of anemia. They have demonstrated efficacy in causing erythropoietin upregulation in vivo, showing potential as short-acting inhibitors with therapeutic applications for anemia (Váchal et al., 2012).

Anticonvulsant Activity

N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives have been evaluated for their anticonvulsant and neurotoxic properties. This research provides insights into the potential therapeutic applications of these derivatives in treating seizures (Obniska et al., 2006)

properties

IUPAC Name

1,3,9-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)2-1-3-8-4-7/h8H,1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFDWSDBRBNQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505768
Record name 1,3,7-Triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Triazaspiro[4.5]decane-2,4-dione

CAS RN

78222-09-0
Record name 1,3,7-Triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-triazaspiro[4.5]decane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Oxo-piperidine-1-carboxylic acid tert-butyl ester and potassium cyanide (1.3 eq) are dissolved in ethanol before ammonium carbonate (8 eq.) in water is added. The mixture is heated to 90° C. for 2 h and monitored by LCMS. Upon completion, the solvent is removed in vacuum. The residue is diluted with water and the product filtered off. Boc-deprotection under standard conditions gives the desired hydantoine as HCl-salt ready for further modifications.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
World Health Organization - WHO Drug Information, 2013 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 1 apps.who.int
OFT BLOG - allfordrugs.com
Dear Anthony, As a company with a deep history of discovery innovation, Albany Molecular Research Inc.(AMRI) continues to explore scientific solutions that provide our customers with …
Number of citations: 0 www.allfordrugs.com

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